Buformin is an oral antidiabetic medication belonging to the biguanide class, which also includes metformin and phenformin. It was synthesized in 1957 and is primarily used to manage hyperglycemia in individuals with type 2 diabetes mellitus. Unlike other antidiabetic agents, buformin does not induce hypoglycemia; instead, it works by lowering blood glucose levels through various mechanisms that enhance insulin sensitivity and decrease hepatic glucose production.
Buformin is chemically classified as 1-butylbiguanide. It is derived from the biguanide family of compounds, which are characterized by their ability to modulate glucose metabolism. The compound is a white to slightly yellow crystalline powder that is freely soluble in water, methanol, and ethanol but insoluble in chloroform and ether .
The synthesis of buformin involves several chemical reactions that yield the final product. The original synthesis was patented in the United States (U.S. patent 2,961,377) by Shapiro and Freedman. The process typically involves the reaction of guanidine derivatives with butyl groups under controlled conditions to form the biguanide structure.
Buformin has a molecular formula of and a molar mass of approximately 157.221 g/mol. Its structure can be represented as follows:
Buformin undergoes several chemical reactions that are crucial for its pharmacological activity:
Buformin primarily acts by:
These actions collectively help manage hyperglycemia without causing significant hypoglycemic episodes .
The partition coefficient (log P) indicates a hydrophilic nature (-1.20), suggesting high solubility in aqueous environments.
Buformin has several scientific applications beyond its primary use as an antidiabetic agent:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3